Diphenanilic acid

COX-2 selectivity NSAID pharmacology inflammation

Diphenanilic acid (N-phenyl-diphenamic acid; 2-[2-(phenylcarbamoyl)phenyl]benzoic acid) is a diphenic acid monoamide with the molecular formula C20H15NO3 and exact mass 317.105 g/mol. It belongs to the broader class of biphenyl carboxylic acid derivatives and is structurally characterized by a biphenyl scaffold bearing a carboxylic acid moiety on one ring and a phenylcarbamoyl substituent on the adjacent ring.

Molecular Formula C20H15NO3
Molecular Weight 317.3 g/mol
CAS No. 6809-72-9
Cat. No. B3885382
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiphenanilic acid
CAS6809-72-9
Molecular FormulaC20H15NO3
Molecular Weight317.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2C3=CC=CC=C3C(=O)O
InChIInChI=1S/C20H15NO3/c22-19(21-14-8-2-1-3-9-14)17-12-6-4-10-15(17)16-11-5-7-13-18(16)20(23)24/h1-13H,(H,21,22)(H,23,24)
InChIKeyIMNAHFIVWBGYDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diphenanilic Acid (CAS 6809-72-9) for Research Procurement: Compound Identity and Core Pharmacological Class


Diphenanilic acid (N-phenyl-diphenamic acid; 2-[2-(phenylcarbamoyl)phenyl]benzoic acid) is a diphenic acid monoamide with the molecular formula C20H15NO3 and exact mass 317.105 g/mol . It belongs to the broader class of biphenyl carboxylic acid derivatives and is structurally characterized by a biphenyl scaffold bearing a carboxylic acid moiety on one ring and a phenylcarbamoyl substituent on the adjacent ring [1]. Pharmacologically, diphenanilic acid and its class have been described in the patent literature as leukotriene antagonists, 5‑lipoxygenase (5‑LOX) inhibitors, and mediator release inhibitors, distinguishing this scaffold from canonical anthranilic‑acid‑type NSAIDs [2]. The compound is listed in GHS classification databases for industrial and research use .

Why Diphenanilic Acid Cannot Be Interchanged with Common Anthranilic‑Acid NSAIDs in Experimental Settings


Substituting diphenanilic acid with a common anthranilic‑acid NSAID such as mefenamic acid, flufenamic acid, or diclofenac in a research protocol risks introducing fundamental mechanistic confounds. Diphenanilic acid's biphenyl‑monoamide core [1] enables a dual‑pathway pharmacology—simultaneous inhibition of the cyclooxygenase‑2 (COX‑2) pathway and antagonism of the 5‑lipoxygenase (5‑LOX)/leukotriene arm [2]—that is absent from classical NSAIDs. In contrast, mefenamic acid is a COX‑1‑preferring inhibitor and diclofenac is a potent but essentially non‑selective dual COX‑1/COX‑2 inhibitor . Functional assays reveal diphenanilic acid's moderate COX‑2 potency (IC₅₀ = 630 nM) with a 7.5‑fold preference over COX‑1 (IC₅₀ = 4,700 nM) [3], a selectivity ratio that diverges markedly from the selectivity profiles of the comparator NSAIDs. Generic substitution thus fails to replicate diphenanilic acid's integrated arachidonic‑acid pathway modulation signature.

Quantitative Comparative Evidence for Diphenanilic Acid (CAS 6809-72-9) vs. Clinically Relevant NSAID Analogs


Diphenanilic Acid Exhibits a Distinct COX‑2‑Preferential Inhibition Profile Compared with Mefenamic Acid and Flufenamic Acid

Diphenanilic acid demonstrates COX‑2 inhibition with an IC₅₀ of 630 nM and a COX‑1 IC₅₀ of 4,700 nM, yielding a COX‑1/COX‑2 selectivity ratio of 7.5 [1]. In the same in vitro enzyme inhibition paradigm, mefenamic acid preferentially inhibits COX‑1 (IC₅₀ COX‑1 = 40 nM, COX‑2 = 3,000 nM; ratio ≈ 0.013) , while flufenamic acid is relatively non‑selective (COX‑1 IC₅₀ = 3 µM, COX‑2 IC₅₀ = 9.3 µM; ratio ≈ 0.32) [2]. Diphenanilic acid is thus the only compound among these three that displays a COX‑2‑preferring profile.

COX-2 selectivity NSAID pharmacology inflammation

Diphenanilic Acid Enables Dual 5‑LOX/COX‑2 Pathway Blockade Unattainable with Single‑Target Anthranilic‑Acid NSAIDs

The diphenic acid monoamide class is explicitly claimed as leukotriene antagonists, 5‑lipoxygenase inhibitors, and mediator release inhibitors in US Patent 4,602,023 [1]. Diphenanilic acid is a prototypical member of this series [2]. In contrast, mefenamic acid, flufenamic acid, and diclofenac are not reported to inhibit 5‑LOX at pharmacologically relevant concentrations; their anti‑inflammatory activity is mediated primarily through COX inhibition alone [3]. This dual‑enzyme targeting capacity is a structural‑class feature of the biphenyl monoamide scaffold.

5-lipoxygenase inhibition leukotriene antagonism dual-pathway anti-inflammatory

Structural Scaffold Differentiation: Diphenanilic Acid Avoids the Diphenylamine‑Associated Hepatotoxicity Motif Present in Diclofenac

Diclofenac and anthranilic‑acid NSAIDs contain an aniline (diphenylamine) substructure that has been mechanistically implicated in hepatotoxicity in isolated rat hepatocytes [1]. Diphenanilic acid, despite containing a phenylamide group, lacks the free diphenylamine NH moiety found in diclofenac; instead, the nitrogen is acylated as part of the amide bond to the biphenyl carboxylate, potentially altering its redox liability and protein‑adduct‑forming capacity [2]. In hepatocyte LDH leakage assays, diclofenac (IC₅₀ ≈ 300–500 µM) was markedly cytotoxic, whereas structurally related diphenic acid derivatives without the diphenylamine motif showed reduced toxicity [1].

hepatotoxicity structural toxicology diphenylamine motif

DNA Gyrase Inhibitory Potential Suggests Antibacterial Scaffold Utility Divergent from NSAID‑Series Comparators

A structurally related diphenic acid monoamide (compound 13; a simple 2'‑carbamoyl‑biphenyl‑2‑carboxylic acid analog of diphenanilic acid) demonstrated DNA gyrase inhibitory activity with an IC₅₀ of 96 µg/mL, compared to 52 µg/mL for the prototypical quinolone nalidixic acid in the same enzyme assay [1]. This DNA‑gyrase activity is entirely absent from mefenamic acid, flufenamic acid, and diclofenac, which do not target bacterial topoisomerases [2].

DNA gyrase inhibition antibacterial diphenic acid scaffold

Optimal Procurement and Research Application Scenarios for Diphenanilic Acid (6809-72-9)


In Vitro Screening of Dual COX‑2/5‑LOX Pathway Inhibitors in Inflammatory Models

Diphenanilic acid is best deployed as a reference compound in in vitro enzyme panels requiring simultaneous readouts of COX‑2 and 5‑LOX inhibition. Its COX‑2 IC₅₀ of 630 nM and COX‑2‑preferring selectivity profile (7.5‑fold over COX‑1) [1], combined with the 5‑LOX/leukotriene antagonist activity claimed in US 4,602,023 [2], make it suitable for assays measuring arachidonic acid pathway shunting. Procurement teams should ensure HPLC‑verified purity ≥ 98% for reproducible enzyme inhibition data.

Structure‑Toxicity Relationship Studies Comparing Biphenyl‑Amide vs. Diphenylamine NSAID Hepatotoxicity

Investigators studying the structural determinants of NSAID‑induced hepatotoxicity can use diphenanilic acid as a key comparator, as its acylated nitrogen eliminates the diphenylamine NH motif associated with diclofenac‑induced LDH leakage in rat hepatocytes [3]. Side‑by‑side cytotoxicity assays with diclofenac, flufenamic acid, and mefenamic acid in primary hepatocyte cultures would probe whether the biphenyl‑amide scaffold confers a safety advantage.

Antibacterial Lead Discovery Leveraging the Diphenic Acid DNA Gyrase Pharmacophore

Diphenanilic acid's close structural analog (diphenic acid monoamide 13) inhibits DNA gyrase with an IC₅₀ of 96 µg/mL, approaching the potency of nalidixic acid (52 µg/mL) [4]. Researchers can procure diphenanilic acid as a core scaffold for medicinal chemistry optimization targeting the DNA‑gyrase complex, with the added benefit of its anti‑inflammatory profile for dual‑indication antibacterial/anti‑inflammatory lead programs.

Quote Request

Request a Quote for Diphenanilic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.